molecular formula C8H12ClN3 B2988429 2-Cyclobutylpyrimidin-4-amine hydrochloride CAS No. 2137838-80-1

2-Cyclobutylpyrimidin-4-amine hydrochloride

Cat. No.: B2988429
CAS No.: 2137838-80-1
M. Wt: 185.66
InChI Key: ICPCWOCIZZLHBF-UHFFFAOYSA-N
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Description

2-Cyclobutylpyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by a cyclobutyl substituent at the 2-position and an amine group at the 4-position of the pyrimidine ring, with a hydrochloride salt enhancing its solubility and stability. Pyrimidine derivatives are widely explored in pharmaceutical research due to their structural versatility and biological relevance .

Properties

IUPAC Name

2-cyclobutylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c9-7-4-5-10-8(11-7)6-2-1-3-6;/h4-6H,1-3H2,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCWOCIZZLHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpyrimidin-4-amine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a pyrimidine derivative under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Cyclobutylpyrimidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

Structural Features

The compound’s pyrimidine core distinguishes it from non-heterocyclic hydrochlorides (e.g., benzydamine or memantine hydrochlorides) . Key analogs for comparison include:

  • 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline : A dichlorinated pyrimidine derivative with an aniline substituent, synthesized via coupling reactions (patent data) .
  • LY2409881 hydrochloride : A complex pyrimidine derivative featuring a benzo[b]thiophene and piperazine moiety, highlighting the impact of extended aromatic systems .
Table 1: Structural and Analytical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HPLC Retention Time LCMS (m/z)
2-Cyclobutylpyrimidin-4-amine HCl C₈H₁₂ClN₃ Not reported Cyclobutyl, amine Not available Not given
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₇Cl₂N₃ 245 (observed as [M+H]⁺) Chloro, aniline 0.75 minutes 245
LY2409881 hydrochloride C₂₄H₂₉ClN₆OS·xHCl 485.04 (free base) Chloro, benzothiophene, piperazine Not reported Not given

Physicochemical Properties

  • Polarity : The dichlorinated analog’s short HPLC retention time (0.75 minutes) indicates higher polarity compared to bulkier derivatives like LY2409881 .
  • Solubility : The hydrochloride salt form (common across all compounds) enhances aqueous solubility, critical for bioavailability .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : Chlorine substituents (as in the dichlorinated analog) may enhance electrophilic reactivity, while bulky groups (e.g., cyclobutyl) could modulate target selectivity .
  • Analytical Methods : LCMS and HPLC are standard for characterizing pyrimidine derivatives, though specific protocols for the target compound require further documentation .
  • Biological Data: Evidence lacks pharmacological data for the target compound.

Biological Activity

2-Cyclobutylpyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C8_8H12_{12}ClN3_3. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in the fields of oncology and neurology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its mechanism of action is believed to be linked to the inhibition of certain kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

Key Targets:

  • Cyclin-dependent kinases (CDKs) : Inhibiting CDKs can disrupt cell cycle progression, leading to reduced proliferation of cancer cells.
  • Spleen tyrosine kinase (Syk) : Compounds similar to 2-Cyclobutylpyrimidin-4-amine have shown promise as Syk inhibitors, which could be beneficial in treating inflammatory and autoimmune diseases .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of specific tumor cells by inducing apoptosis and altering cell cycle dynamics.

Case Studies:

  • In vitro Studies : In a study assessing the cytotoxic effects on breast cancer cells, this compound showed an IC50_{50} value indicating effective inhibition of cell viability at low concentrations.
  • Mechanistic Insights : The compound's ability to induce G1 phase arrest in the cell cycle has been linked to its action on CDKs, leading to decreased tumor growth in xenograft models .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Preliminary tests have shown activity against various bacterial strains, although further research is necessary to elucidate its full spectrum of antimicrobial efficacy.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameTarget KinaseIC50_{50} (nM)Activity Type
2-Cyclobutylpyrimidin-4-am HClCDK1150Anticancer
Pyrazolo[3,4-d]pyrimidineCDK2120Anticancer
Pyrimidine Derivative XSyk200Anti-inflammatory

This table highlights how this compound compares favorably in terms of potency against key targets relevant to cancer therapy.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. These investigations aim to optimize its pharmacological properties while minimizing toxicity.

SAR Insights:

  • Substituent Variations : Modifications at the 2 and 4 positions have been shown to enhance binding affinity for CDKs.
  • Toxicity Profiles : Evaluations indicate that while effective against cancer cells, the compound exhibits low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

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